molecular formula C19H14F4 B12533328 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene CAS No. 797048-18-1

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene

Cat. No.: B12533328
CAS No.: 797048-18-1
M. Wt: 318.3 g/mol
InChI Key: XQZWFACVKHFUHF-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene typically involves multiple steps, starting with the preparation of the core benzene structure followed by the introduction of the ethynyl and fluorine groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Quinones

    Reduction: Alkenes, alkanes

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene is unique due to the presence of multiple fluorine atoms and the ethynyl group, which confer distinct chemical properties such as increased stability, reactivity, and potential bioactivity compared to similar compounds.

Biological Activity

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene, also known by its CAS number 797047-94-0, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H10F4C_{17}H_{10}F_4, with a molecular weight of 290.255 g/mol. The compound features a difluorophenyl ethynyl group and is characterized by its unique structural components that may contribute to its biological activity.

PropertyValue
CAS Number797047-94-0
Molecular FormulaC17H10F4
Molecular Weight290.255 g/mol
LogP4.6759

Anticancer Properties

Recent studies have highlighted the anticancer potential of various fluorinated compounds, including derivatives similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxicity against several cancer cell lines.

Mechanism of Action
The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Compounds similar to this structure have been reported to inhibit cell cycle progression in the G2/M phase, leading to apoptosis in cancer cells.
  • Disruption of Microtubule Dynamics : By binding to β-tubulin at the colchicine-binding site, these compounds can disrupt microtubule formation and function, which is critical for mitosis.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antiproliferative Activity : A study assessing the activity of various fluorinated benzene derivatives reported IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines. For example:
    • Compound A : IC50 = 0.096 μM against EGFR.
    • Compound B : IC50 = 0.34 μM against MDA-MB231 cells.
    These results suggest that modifications in the molecular structure significantly enhance anticancer activity .
  • Chick Chorioallantoic Membrane Assay : This assay demonstrated that certain derivatives could effectively inhibit angiogenesis and tumor growth comparable to established chemotherapeutic agents like combretastatin A-4 .

Properties

CAS No.

797048-18-1

Molecular Formula

C19H14F4

Molecular Weight

318.3 g/mol

IUPAC Name

2-[2-(3,4-difluorophenyl)ethynyl]-1,3-difluoro-5-pent-3-enylbenzene

InChI

InChI=1S/C19H14F4/c1-2-3-4-5-14-11-17(21)15(18(22)12-14)8-6-13-7-9-16(20)19(23)10-13/h2-3,7,9-12H,4-5H2,1H3

InChI Key

XQZWFACVKHFUHF-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F

Origin of Product

United States

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